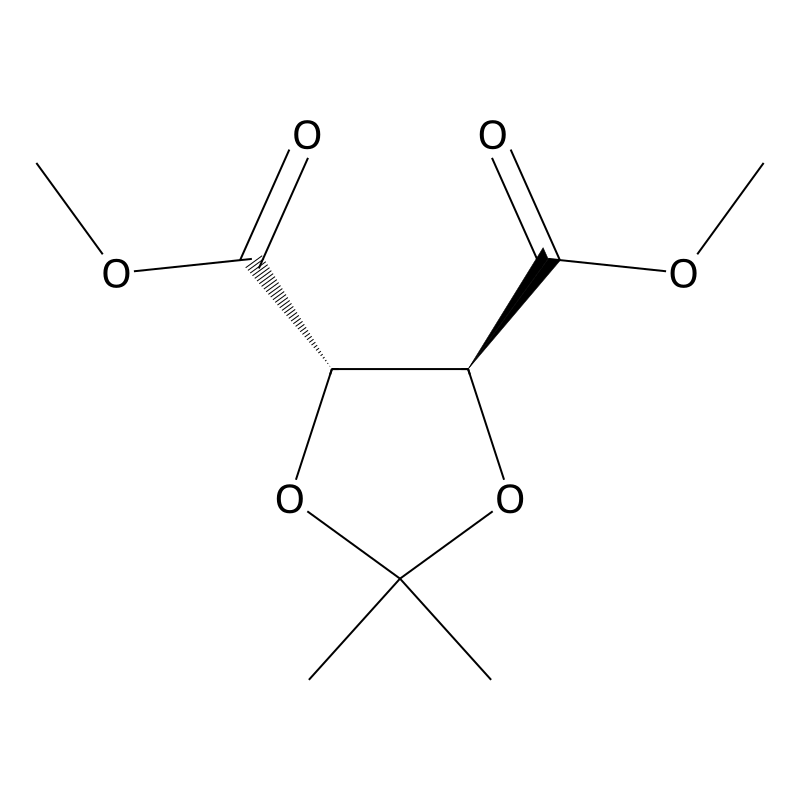

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Content Navigation

- 1. General Information

- 2. Procurement Baseline: (4S,5S)-Dimethyl 2,3-O-isopropylidene-D-tartrate as a Stereopure Building Block

- 3. The Cost of Substitution: Why Unprotected or Alternative Esters Fail in Scale-Up

- 4. Quantitative Evidence Guide: Processability and Stereocontrol of (4S,5S)-Dimethyl 2,3-O-isopropylidene-D-tartrate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (CAS 37031-30-4) is a highly versatile, acetonide-protected chiral building block derived from D-tartaric acid. In industrial and laboratory procurement, it is primarily sourced as a rigidified, stereopure precursor for the synthesis of (S,S)-TADDOL ligands, chiral D-threitols, and complex pharmaceutical intermediates . The acetonide protecting group locks the conformation of the diol moiety, preventing unwanted side reactions during strong nucleophilic additions or reductions, while the dimethyl ester groups provide optimal reactivity for Grignard additions and hydride reductions compared to bulkier alkyl esters [1].

Substituting this specific acetonide-protected dimethyl ester with unprotected dimethyl D-tartrate or the bulkier diethyl 2,3-O-isopropylidene-D-tartrate introduces significant process inefficiencies. Unprotected tartrates possess free hydroxyl groups that consume excess equivalents of costly organometallic reagents (e.g., Grignard or hydride reagents) and lead to complex, low-yield mixtures [1]. Furthermore, substituting the dimethyl ester with a diethyl or diisopropyl ester alters the steric environment and leaving-group kinetics, often requiring harsher reduction conditions or extended reaction times to achieve complete conversion to the corresponding dialdehydes or threitols. Finally, substituting with the (4R,5R) enantiomer (CAS 37031-29-1) will strictly invert the stereochemical outcome of all downstream asymmetric catalysts, ruining enantiomeric excess targets in chiral applications [2].

TADDOL Synthesis Yield: Acetonide-Protected vs. Unprotected Tartrates

In the synthesis of tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), the presence of the acetonide protecting group is critical for chemoselectivity. When (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is reacted with excess phenylmagnesium bromide, the rigidified structure and protected diols allow for a clean addition to the ester carbonyls, yielding (S,S)-TADDOL in excess of 90% [1]. In contrast, attempting the same Grignard addition with unprotected dimethyl D-tartrate results in competitive deprotonation of the free hydroxyl groups, massive consumption of the organometallic reagent, and a drastic reduction in the yield of the desired tetraaryl diol to non-viable levels [2].

| Evidence Dimension | Grignard addition yield for TADDOL synthesis |

| Target Compound Data | >90% yield of (S,S)-TADDOL |

| Comparator Or Baseline | Unprotected dimethyl D-tartrate (<30% viable yield due to hydroxyl interference) |

| Quantified Difference | >60% absolute yield improvement and reduced reagent consumption |

| Conditions | Reaction with phenylmagnesium bromide in THF/diethyl ether at 0 to 20 °C |

Procuring the acetonide-protected precursor is mandatory to achieve economically viable yields of TADDOL ligands without wasting costly organometallic reagents.

Enantiomeric Control in Asymmetric Catalysis: (4S,5S) vs (4R,5R) Enantiomer

The absolute stereochemistry of the tartrate precursor strictly dictates the chiral environment of the resulting catalyst. When the (4S,5S) enantiomer (CAS 37031-30-4) is utilized to synthesize (S,S)-TADDOLate titanium complexes for the asymmetric alkylation of aldehydes, the reaction yields the corresponding (R)-alcohols with up to 96% enantiomeric excess (ee) [1]. Substituting this with the more common (4R,5R) enantiomer (CAS 37031-29-1) completely inverts the chiral pocket, yielding the (S)-alcohol instead [1]. For procurement, this means the two enantiomers are strictly non-interchangeable; selecting the correct CAS number is the sole determinant of the downstream product's absolute configuration.

| Evidence Dimension | Product stereochemistry and enantiomeric excess (ee) |

| Target Compound Data | Yields (R)-alcohols with up to 96% ee (via (S,S)-TADDOL) |

| Comparator Or Baseline | (4R,5R) enantiomer (CAS 37031-29-1) yields (S)-alcohols with up to 96% ee |

| Quantified Difference | Complete inversion of absolute stereochemistry |

| Conditions | Titanium-TADDOLate catalyzed dialkylzinc addition to benzaldehydes |

Buyers must specify CAS 37031-30-4 to ensure the correct enantiomer is produced in downstream asymmetric pharmaceutical syntheses.

Hydride Reduction Efficiency: Dimethyl vs. Diethyl Ester

In the industrial synthesis of chiral threitols, the choice of ester impacts the efficiency of the reduction step. The dimethyl ester undergoes smooth, rapid reduction with sodium-bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride to yield 2,3-O-isopropylidene-D-threitol [1]. The methoxy group is a superior leaving group and less sterically hindered compared to the ethoxy group in diethyl 2,3-O-isopropylidene-D-tartrate. Consequently, the dimethyl ester achieves complete conversion under milder conditions and shorter reaction times, whereas the diethyl ester often requires extended reflux or excess hydride equivalents to drive the reaction to completion, increasing process costs [2].

| Evidence Dimension | Reduction kinetics and leaving group efficiency |

| Target Compound Data | Rapid, complete reduction to threitol under standard hydride conditions |

| Comparator Or Baseline | Diethyl 2,3-O-isopropylidene-D-tartrate (slower conversion, requires harsher conditions) |

| Quantified Difference | Shorter reaction times and lower hydride equivalents required |

| Conditions | Reduction with Red-Al or LiAlH4 in ethereal solvents |

Selecting the dimethyl ester optimizes manufacturing throughput and reduces the consumption of hazardous hydride reagents during threitol synthesis.

Synthesis of (S,S)-TADDOL Chiral Auxiliaries

Essential starting material for producing (S,S)-TADDOLs, which are widely used as chiral ligands in titanium-catalyzed asymmetric additions, enantioselective Diels-Alder reactions, and as chiral shift reagents [1].

Production of Chiral D-Threitols and Treosulfan Analogs

Serves as the primary process-scale precursor for 2,3-O-isopropylidene-D-threitol, which is used to synthesize stereoisomers of Treosulfan or other functionalized chiral diepoxides [2].

Total Synthesis of Complex Macrolides and Diterpenoids

Utilized as a stereopure C4 building block in the convergent total synthesis of complex natural products (e.g., crotophorbolone and migrastatin analogs) where early-stage stereocontrol and efficient ring-closing metathesis are critical [3].

XLogP3

Explore Compound Types